molecular formula C11H9BrO3 B2940209 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428493-92-9

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2940209
CAS No.: 428493-92-9
M. Wt: 269.094
InChI Key: FMHMAMWYTXOWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 428493-92-9) is a versatile benzaldehyde derivative of significant interest in advanced chemical synthesis and materials science research. This compound, with the molecular formula C 11 H 9 BrO 3 and a molecular weight of 269.09 g/mol, features a unique molecular architecture that integrates a benzaldehyde core substituted with bromo, methoxy, and prop-2-yn-1-yloxy functional groups . The strategic placement of these groups makes it a valuable bifunctional building block. The aldehyde group serves as an excellent electrophile for condensation reactions, including the formation of Schiff bases, while the terminal alkyne of the propargyl ether moiety is highly amenable to metal-catalyzed coupling reactions, most notably the Huisgen 1,3-dipolar cycloaddition ('click chemistry') for constructing complex molecular architectures with high efficiency and specificity . The molecular planarity observed in related propargyloxy-benzaldehyde structures indicates effective conjugation across the carbonyl group, benzene ring, and the lone pair of the propynyloxy oxygen atom, a feature that can influence both the compound's reactivity and its potential solid-state packing via π-π stacking interactions . Researchers primarily utilize this compound as a key precursor in medicinal chemistry for the synthesis of targeted small molecules and in materials science for the development of organic frameworks and functional polymers. SAFETY AND HANDLING: This product is strictly labeled For Research Use Only. Not for human or veterinary use. As with all chemicals of this nature, it should be handled with care. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before use. SPECIFICATIONS: CAS Number: 428493-92-9 . Molecular Formula: C 11 H 9 BrO 3 . Molecular Weight: 269.09 g/mol . MDL Number: MFCD02379908 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHMAMWYTXOWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with propargyl alcohol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The bromine and alkyne groups allow for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling studies. This compound can form covalent bonds with proteins, thereby enabling the study of protein-ligand interactions and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals

Several brominated benzaldehyde derivatives and heterocycles are listed in , providing a basis for functional group and substituent position comparisons:

Compound Name Substituents (Positions) Key Functional Differences
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), -OH (2) Hydroxyl at C2 vs. aldehyde in target
5-Bromo-4-tert-butyl-2-methoxybenzoic acid Br (5), -t-Bu (4), -OMe (2), -COOH Carboxylic acid vs. aldehyde; bulky t-Bu
5-Bromo-4-nitro-1H-imidazole Br (5), -NO₂ (4), heterocyclic core Nitro group and imidazole ring system

Key Observations :

  • Substituent Position Effects: The target compound’s bromine at C2 (vs.
  • Propargyloxy vs. Alkoxy/Hydroxyl : The propargyloxy group introduces a rigid, linear alkyne moiety, enabling unique reactivity (e.g., cycloadditions) absent in methoxy- or hydroxy-substituted analogs.

Physicochemical Properties

While direct experimental data for the target compound are scarce, trends can be inferred from analogous structures:

  • Solubility : The propargyloxy group’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde). Methoxy groups enhance solubility in polar aprotic solvents relative to tert-butyl substituents .
  • Melting Points : Propargyloxy groups may lower melting points compared to nitro or carboxylic acid analogs due to reduced hydrogen-bonding capacity. For example, 5-Bromo-4-nitro-1H-imidazole exhibits high thermal stability from nitro-group packing .

Intermolecular Interactions

Hydrogen-bonding patterns, analyzed via graph set theory (), differ significantly:

  • Target Compound : The aldehyde oxygen acts as a hydrogen-bond acceptor, while the propargyloxy oxygen may participate in weaker C-H···O interactions.
  • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde : The hydroxyl group forms strong O-H···O hydrogen bonds, increasing crystal cohesion and melting point .

Data Table: Hypothetical Property Comparison

Property Target Compound 5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-Bromo-4-nitro-1H-imidazole
Molecular Weight (g/mol) ~259.1 (calculated) 233.0 216.0
Predicted Melting Point (°C) 80–100 150–170 >200
Solubility in DMSO High Moderate Low
Key Reactivity Click chemistry (CuAAC) Aldol condensation Electrophilic substitution

Biological Activity

2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with notable biological activity, particularly in medicinal chemistry and organic synthesis. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H9BrO3
  • IUPAC Name : this compound
  • CAS Number : 428493-92-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that related compounds exhibit activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
    • The compound's structure suggests potential for further optimization to enhance its antimicrobial properties.
  • Anticancer Properties
    • Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer potential .
    • The mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are critical in tumor metastasis .
  • Mechanism of Action
    • The compound acts as a probe in biological studies, covalently modifying biological targets through its brominated linker and alkyne tag. This interaction facilitates the study of enzyme activities and protein interactions.
    • It can participate in click chemistry reactions, which are pivotal for exploring biological pathways and molecular interactions.

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results demonstrated significant activity against resistant strains, supporting the need for further development as an antimicrobial agent .
  • Anticancer Activity Assessment
    • In vitro assays revealed that the compound significantly inhibited the growth of breast cancer cell lines while displaying minimal toxicity towards normal cells. This selectivity suggests a favorable therapeutic index for potential cancer treatments .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundBromine and methoxy groupsMIC: 4–8 μg/mLIC50: 0.126 μM
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehydeLacks methoxy groupModerate activityLower efficacy
4-(Prop-2-yn-1-yloxy)benzaldehydeNo bromine substitutionMinimal activityNot assessed

Q & A

Basic Research Questions

Q. What are common synthetic routes to prepare derivatives of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde?

  • Methodological Answer : The compound’s propargyl ether group can be introduced via nucleophilic substitution. For example, reacting 2-bromo-4-hydroxy-5-methoxybenzaldehyde with propargyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, using K₂CO₃ as a base . Derivatives like Schiff bases are synthesized by condensing the aldehyde with amines (e.g., 4-methoxyaniline in methanol at room temperature) . Monitoring reaction progress via TLC and characterizing products with ¹H/¹³C NMR and FT-IR is standard practice.

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and propargyl protons (~4.7 ppm for OCH₂C≡CH and ~2.5 ppm for ≡C-H) .
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and propargyl C≡C stretch (~2100 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., O–H⋯O/N interactions) .

Q. How should researchers safely handle brominated benzaldehyde derivatives during synthesis?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, in a fume hood. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical attention . Store in airtight containers away from ignition sources. Monitor waste disposal per institutional guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized for propargyl ether formation on substituted benzaldehydes?

  • Methodological Answer :

  • Solvent : DMF or acetone improves solubility of phenolic intermediates .
  • Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency.
  • Temperature : Heating to 80–100°C accelerates reaction kinetics but may require inert atmospheres to prevent alkyne polymerization.
  • Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or in situ FT-IR to track propargyl group incorporation.

Q. What crystallographic software and parameters are recommended for structural analysis?

  • Methodological Answer :

  • Structure Solution : SHELXD or SHELXS for phase determination .
  • Refinement : SHELXL with anisotropic displacement parameters for non-H atoms. Constrain H-atoms using riding models (Uiso(H) = 1.2–1.5 Ueq(C)) .
  • Visualization : Mercury CSD for analyzing π-π interactions (centroid distances <4.0 Å) and hydrogen bonds (e.g., O–H⋯O/N <3.0 Å) .
  • Validation : Check CIF files with PLATON or checkCIF for geometry outliers.

Q. How do substituents influence the supramolecular architecture of this compound?

  • Methodological Answer : The propargyl group and methoxy moiety direct crystal packing via:

  • π-π Interactions : Between aromatic rings (e.g., centroid distances ~3.7 Å in orthorhombic systems) .
  • Hydrogen Bonding : O–H⋯O/N bonds form 2D networks (e.g., O(4)–H⋯O(1) in Schiff base derivatives) .
  • Weak Interactions : C–H⋯O=C contacts stabilize ladder-like structures .

Q. What multi-component reactions (MCRs) can this aldehyde participate in?

  • Methodological Answer :

  • Groebke–Blackburn–Bienaymé (GBB) Reaction : React with aminobenzimidazoles and isocyanides to form imidazo[1,2-a]pyridines. Post-functionalization via click chemistry enables triazole formation .
  • Ugi Reaction : Combine with carboxylic acids, isocyanides, and amines to generate peptidomimetics. Optimize yields (28–72%) using HClO₄ catalysis in DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.